Tributyl(3-(trifluoromethyl)phenyl)stannane
Overview
Description
Tributyl(3-(trifluoromethyl)phenyl)stannane, also known as TBTMS, is an organostannane compound used in organic synthesis. It is a colorless liquid with a boiling point of 140°C and a melting point of -40°C. It is a useful reagent in a variety of organic transformations and is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Preparation of Heterocyclic Compounds
Tributyl(3,3,3-trifluoro-1-propynyl)stannane, a closely related compound, demonstrates efficiency as a reagent for synthesizing various trifluoromethylated heterocyclic compounds. The 1,3-dipolar cycloaddition with diazomethane, phenylazide, and acetonitrile oxide produces trifluoromethyl-pyrazole, -triazole, and -isoxazole, showcasing its utility in constructing functionally rich heterocycles (T. Hanamoto, Yuhko Hakoshima, & Mikio Egashira, 2004).
Stereoselective Hydrostannylation
The compound exhibits valuable properties in the diastereoselective hydrostannylation of allyl and homoallyl alcohols. This process converts alpha,beta-disubstituted allyl alcohols and alpha,gamma-disubstituted homoallyl alcohols into gamma- and delta-stannylated alcohols with notable diastereoselectivity, underlining the compound's role in stereoselective synthesis (Katsukiyo Miura, Di Wang, & Akira Hosomi, 2005).
Palladium-Catalyzed Coupling Reactions
Tributyl(1-fluorovinyl)stannane, another derivative, is prepared efficiently and used in palladium-catalyzed carbonylative cross-coupling reactions with aryl iodides and aryl triflates. This methodology provides a pathway to aryl 1-fluorovinyl ketones under mild conditions, demonstrating the compound's versatility in catalytic coupling processes (T. Hanamoto, K. Handa, & Tomonori Mido, 2002).
Synthesis of Functionalized Stannanes
A study reports the synthesis of tributyl[(methoxymethoxy)methyl]stannane as an intermediate towards hydroxymethyl anion equivalents, highlighting its potential in synthetic organic chemistry for introducing functional groups (R. Danheiser, K. Romines, & H. Koyama, 2003).
properties
IUPAC Name |
tributyl-[3-(trifluoromethyl)phenyl]stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.3C4H9.Sn/c8-7(9,10)6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIOKWLHIBBLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31F3Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380710 | |
Record name | tributyl[3-(trifluoromethyl)phenyl]stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(3-(trifluoromethyl)phenyl)stannane | |
CAS RN |
53566-38-4 | |
Record name | tributyl[3-(trifluoromethyl)phenyl]stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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